Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Overview
Description
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- is a chemical compound with the molecular formula C14H22O2Si. It is also known by other names such as 4-tert-Butyldimethylsiloxyacetophenone . This compound is characterized by the presence of a silyl ether group and a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- exerts its effects depends on its specific application. In organic synthesis, the silyl ether group acts as a protecting group for hydroxyl functionalities, preventing unwanted reactions at these sites. The compound’s reactivity is influenced by the stability of the silyl ether bond and the electronic properties of the phenyl ring .
Comparison with Similar Compounds
Similar compounds to Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- include:
4-tert-Butylacetophenone: Lacks the silyl ether group, making it less versatile in certain synthetic applications.
4-tert-Butyldimethylsilyloxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
4-tert-Butyldimethylsilyloxybenzoic acid: Features a carboxylic acid group, which alters its chemical behavior and uses.
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- stands out due to its unique combination of a silyl ether and a ketone group, providing a balance of stability and reactivity that is valuable in various chemical processes.
Properties
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCOEQTQFSCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446153 | |
Record name | Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149683-53-4 | |
Record name | Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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